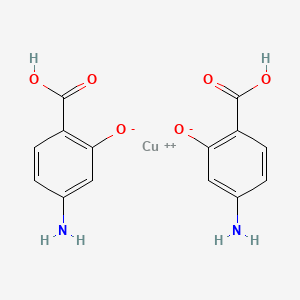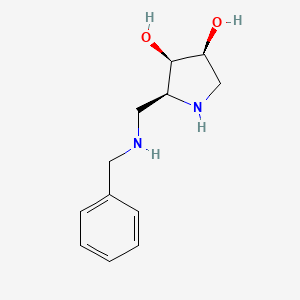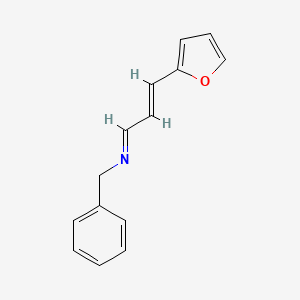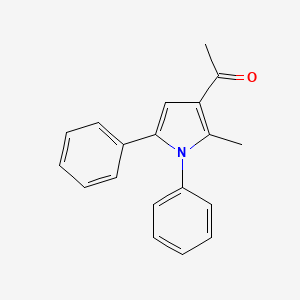
Copper(II) 4-amino-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) 4-amino-2-hydroxybenzoate is a coordination compound where copper is complexed with 4-amino-2-hydroxybenzoic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amino and hydroxy functional groups in the benzoate ligand allows for diverse chemical reactivity and coordination behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(II) 4-amino-2-hydroxybenzoate can be synthesized through the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with 4-amino-2-hydroxybenzoic acid in an aqueous or alcoholic medium. The reaction typically involves dissolving the copper(II) salt in water or ethanol and then adding the 4-amino-2-hydroxybenzoic acid solution slowly with constant stirring. The mixture is then heated to promote the formation of the complex, followed by cooling to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors with precise control over temperature, pH, and concentration to ensure high yield and purity of the product. The precipitated product is then filtered, washed, and dried under controlled conditions to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Copper(II) 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The amino and hydroxy groups in the benzoate ligand can undergo substitution reactions with other nucleophiles or electrophiles.
Coordination Reactions: The compound can form coordination complexes with other ligands, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may result in modified benzoate ligands with different functional groups .
Applications De Recherche Scientifique
Copper(II) 4-amino-2-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological molecules.
Medicine: Research has explored its use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other copper-based compounds
Mécanisme D'action
The mechanism of action of Copper(II) 4-amino-2-hydroxybenzoate involves its interaction with biological molecules through coordination and redox reactions. The copper center can interact with proteins, DNA, and other biomolecules, leading to changes in their structure and function. This interaction can result in antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) 4-hydroxybenzoate: Similar structure but lacks the amino group, leading to different reactivity and applications.
Copper(II) 2-amino-4-hydroxybenzoate: Similar but with different positioning of functional groups, affecting its chemical behavior.
Copper(II) benzoate: Lacks both amino and hydroxy groups, resulting in different coordination chemistry and applications
Uniqueness
Copper(II) 4-amino-2-hydroxybenzoate is unique due to the presence of both amino and hydroxy functional groups, which provide versatile reactivity and coordination possibilities. This makes it suitable for a wide range of applications in various fields, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C14H12CuN2O6 |
|---|---|
Poids moléculaire |
367.80 g/mol |
Nom IUPAC |
copper;5-amino-2-carboxyphenolate |
InChI |
InChI=1S/2C7H7NO3.Cu/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,9H,8H2,(H,10,11);/q;;+2/p-2 |
Clé InChI |
OJXKYCDQSWZKKQ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
![(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide](/img/structure/B12883908.png)
![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)








![6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one](/img/structure/B12883959.png)

